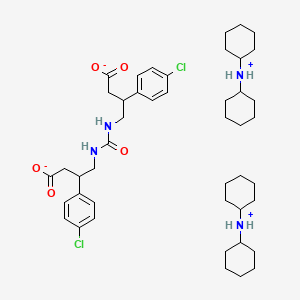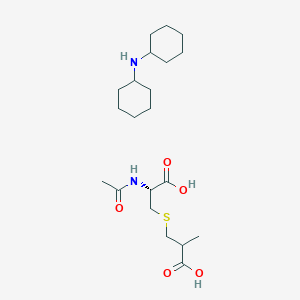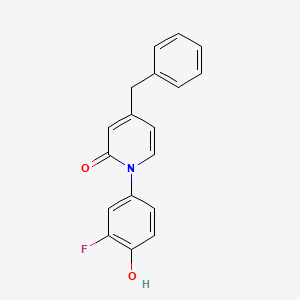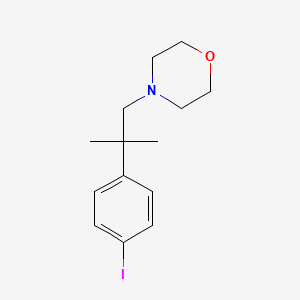
Guanyl Urea-15N4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is primarily used in scientific research for its unique properties and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Guanyl Urea-15N4 Hydrochloride involves the hydrolysis of dicyandiamide in the presence of aqueous sulfuric acid. The reaction produces guanyl urea sulfate, which is then treated with lime to precipitate calcium sulfate and liberate the guanyl urea base. The guanyl urea base is subsequently recovered from its aqueous solution through crystallization by cooling .
Industrial Production Methods
Industrial production of this compound follows a similar process, with the hydrolysis of dicyandiamide and subsequent treatment with sulfuric acid and lime. The final product is obtained through crystallization and purification steps to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Guanyl Urea-15N4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted guanyl urea compounds .
Applications De Recherche Scientifique
Guanyl Urea-15N4 Hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Guanyl Urea-15N4 Hydrochloride involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. These interactions can affect protein stability and folding, making the compound useful in studies of protein denaturation and stability . The compound’s stable isotope labeling allows for precise tracking and analysis in various biochemical and molecular biology experiments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanylurea Hydrochloride: Similar in structure but without the stable isotope labeling.
Amidinourea Hydrochloride: Another name for Guanyl Urea-15N4 Hydrochloride, highlighting its amidine functional group.
Carbamylguanidine Hydrochloride: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This feature distinguishes it from other similar compounds and makes it particularly valuable in studies involving metabolic pathways, protein interactions, and drug metabolism.
Propriétés
Formule moléculaire |
C2H7ClN4O |
|---|---|
Poids moléculaire |
142.53 g/mol |
Nom IUPAC |
bis(15N)(azanyl)methylideneurea;hydrochloride |
InChI |
InChI=1S/C2H6N4O.ClH/c3-1(4)6-2(5)7;/h(H6,3,4,5,6,7);1H/i3+1,4+1,5+1,6+1; |
Clé InChI |
IFVXVYPDZQJILI-XHQOJWOGSA-N |
SMILES isomérique |
C(=[15N]C(=O)[15NH2])([15NH2])[15NH2].Cl |
SMILES canonique |
C(=NC(=O)N)(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
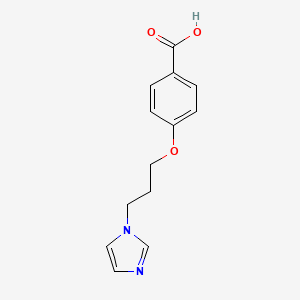
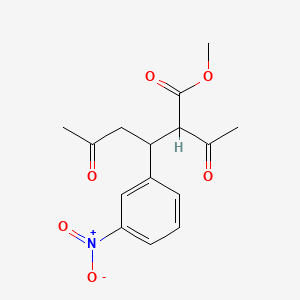
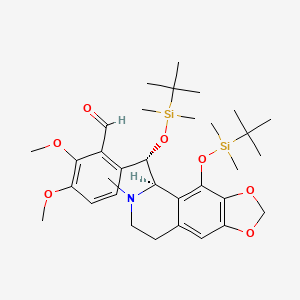
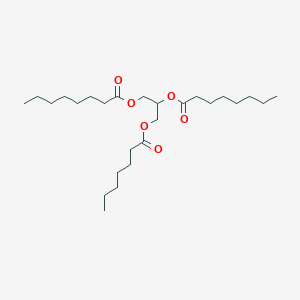
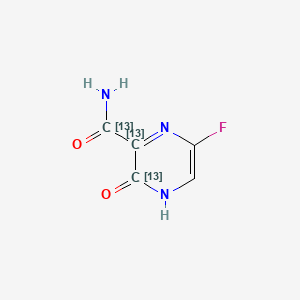

![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
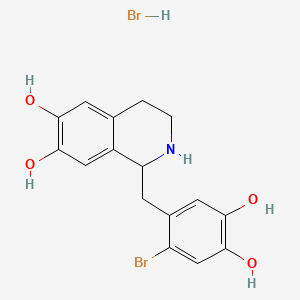
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
